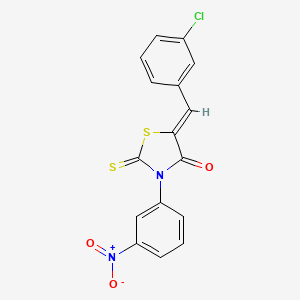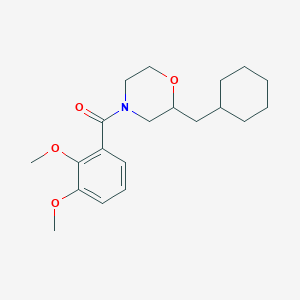![molecular formula C19H23F3N2O3 B6028622 1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone](/img/structure/B6028622.png)
1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone, also known as TFP, is a synthetic compound that has been widely used in scientific research. TFP is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in regulating insulin signaling and glucose homeostasis.
作用机制
1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone is a potent and selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. This compound also has anti-inflammatory and anti-cancer properties, which may be mediated by its effects on PTP1B.
Biochemical and Physiological Effects
This compound has been shown to improve insulin sensitivity and glucose uptake in animal models of insulin resistance. This compound also has anti-inflammatory and anti-cancer properties, which may be mediated by its effects on PTP1B. However, this compound has not been extensively studied in humans, and its long-term effects on human health are not known.
实验室实验的优点和局限性
1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. This compound is also relatively easy to synthesize and has a reasonable yield. However, this compound has some limitations for lab experiments. For example, this compound has poor solubility in aqueous solutions, which can make it difficult to use in some assays. This compound also has a relatively short half-life in vivo, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone. First, more studies are needed to determine the long-term effects of this compound on human health. Second, this compound could be used in combination with other drugs to improve its effectiveness and reduce its side effects. Third, this compound could be modified to improve its solubility and half-life, which would make it more useful in a wider range of experiments. Finally, this compound could be used to study the role of PTP1B in other physiological processes, such as inflammation and cancer.
合成方法
The synthesis of 1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-(3-(trifluoromethyl)benzyl)-4-morpholinecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-(3-aminopropyl)pyrrolidin-2-one to yield this compound. The overall yield of this synthesis is around 20%.
科学研究应用
1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone has been used extensively in scientific research as a tool to study the role of PTP1B in insulin signaling and glucose homeostasis. This compound has been shown to improve insulin sensitivity in animal models of insulin resistance, such as obese mice and rats. This compound has also been used to study the effects of PTP1B inhibition on other physiological processes, such as inflammation and cancer.
属性
IUPAC Name |
1-[3-oxo-3-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O3/c20-19(21,22)15-4-1-3-14(11-15)12-16-13-24(9-10-27-16)18(26)6-8-23-7-2-5-17(23)25/h1,3-4,11,16H,2,5-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDOELXRVFVXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC(=O)N2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-8-oxo-N-(3-pyridinylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B6028539.png)
![1-(cyclohexylmethyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6028542.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(4-fluorobenzyl)-2-piperazinone](/img/structure/B6028549.png)
![2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6028561.png)
![6-bromo-2-(2,5-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6028569.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6028584.png)


![ethyl 2-[(5-bromo-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6028605.png)
![2-{[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6028612.png)

![2-[1-(4-methoxy-3-methylbenzyl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6028623.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6028630.png)
![ethyl 1-(1H-pyrazol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6028635.png)